molecular formula C24H24N2O2 B096685 Terephthalbis(p-phenetidine) CAS No. 17696-60-5

Terephthalbis(p-phenetidine)

Cat. No. B096685
CAS RN: 17696-60-5
M. Wt: 372.5 g/mol
InChI Key: KSHALPAIUOUGBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of terephthalic acid (TPA), a precursor to Terephthalbis(p-phenetidine), has been explored through various sustainable methods. One study demonstrated the selective oxidation of p-cymene, derived from biodegradable terpenes like limonene or eucalyptol, into TPA using a Mn-Fe mixed-oxide heterogeneous catalyst. This process achieved a notable yield of 51% for biobased TPA in the presence of oxygen . Another approach involved the cycloaddition of biobased acrylic acid with isoprene, followed by a Pd(0)-catalyzed aromatization and a Co2+/Mn2+-catalyzed oxidation to produce TPA with high selectivity and yield . Additionally, a method to synthesize TPA at high concentrations in high-temperature liquid water was reported, which could achieve high yields (>70 mol %) and selectivities (90 mol %) by controlling the addition of oxygen gas .

Molecular Structure Analysis

The molecular ordering of TPA on a Pd(111) surface was investigated, revealing the coexistence of one-dimensional and two-dimensional supramolecular assemblies. The one-dimensional phase consists of intact TPA chains, while the two-dimensional phase features deprotonated TPA entities forming lateral ionic hydrogen bonds. This study provided insights into the self-limiting deprotonation process and the catalytic activity of the Pd surface in mediating molecular ordering . Furthermore, a new crystalline modification of TPA was discovered, which can be obtained by heating or by thermal hydrolysis of p-dicyanobenzene. This modification exhibits a monoclinic system with molecules linked through hydrogen bonds into infinite chains .

Chemical Reactions Analysis

The reactivity of TPA in the formation of metal complexes was explored, where reactions with inorganic Mn(II) or Mn(III) salts and salicylidene alkylimine led to the formation of dinuclear manganese complexes and a trinuclear mixed metal Mn2/Na complex. These complexes displayed various coordination geometries and magnetic properties, with antiferromagnetic and ferromagnetic exchange interactions observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of TPA, such as its crystalline structure and reactivity towards forming metal complexes, are crucial for understanding its role in the synthesis of Terephthalbis(p-phenetidine). The studies highlighted the importance of reaction conditions, such as temperature, pressure, and catalysts, in achieving high yields and selectivities of TPA . The molecular structure analysis provided insights into the potential for supramolecular chemistry and the influence of surfaces on molecular self-assembly . The chemical reactions analysis demonstrated TPA's ability to form stable metal complexes, which could be relevant for its further functionalization .

Scientific Research Applications

Biotechnological Production of Terephthalic Acid

Biological Conversion Processes : Advances in metabolic engineering have enabled the biotransformation of p-xylene into terephthalic acid using engineered strains of Escherichia coli. This biotechnological approach presents a sustainable alternative to chemical synthesis, demonstrating a promising avenue for environmentally friendly production methods (Luo & Lee, 2017).

Catalytic Production and Environmental Impacts

Catalytic Advances : Recent studies highlight the development of catalysts for the efficient conversion of p-xylene to terephthalic acid, emphasizing the potential for more energy-efficient and less wasteful production processes. These advancements include the exploration of supercritical water as a reaction medium, which could revolutionize terephthalic acid synthesis with higher yields and lower environmental impact (Osada & Savage, 2009).

Applications in Polymer and Chemical Industries

Polyester Synthesis : Terephthalic acid is a key monomer in the production of polyesters, highlighting its critical role in the manufacturing of fibers, films, and plastic containers. Research into biobased alternatives for terephthalic acid aims to increase the sustainability of polyester production by reducing reliance on fossil fuels (ColliasDimitris et al., 2014).

Analytical and Monitoring Techniques

Analytical Applications : The determination of terephthalic acid in various samples, such as drinks, employs sensitive and rapid methods based on luminescence signals. These techniques are essential for quality control and safety assessments in food and beverage packaging (Torre & Gómez-Hens, 2000).

Safety And Hazards

When handling Terephthalbis(p-phenetidine), it is advised to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling. Contact with skin, eyes, and clothing should be avoided . Ethoxyquin, which is synthesized from p-Phenetidine, a possible mutagen, remains in the additive as an impurity at concentrations of < 2.5 mg/kg additive .

properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-3-27-23-13-9-21(10-14-23)25-17-19-5-7-20(8-6-19)18-26-22-11-15-24(16-12-22)28-4-2/h5-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHALPAIUOUGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348227
Record name N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terephthalbis(p-phenetidine)

CAS RN

17696-60-5
Record name N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(1,4-PHENYLENEDIMETHYLIDYNE)DI-P-PHENETIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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